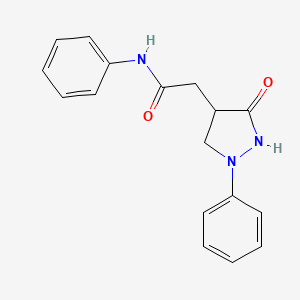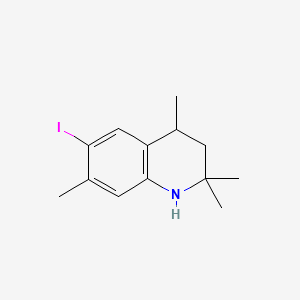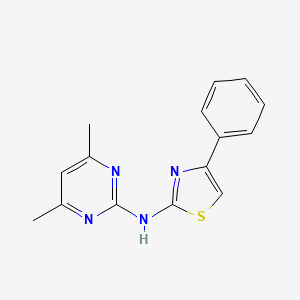
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide is a chemical compound belonging to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with phenyl groups and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide typically involves the condensation of 1-phenyl-3,5-pyrazolidinedione with carbonyl compounds in the presence of a suitable catalyst. The reaction is often carried out in refluxing dioxane or glacial acetic acid to yield the desired product . The exocyclic olefinic bond at position 4 in derivatives is highly reactive towards oxidation using hydrogen peroxide in an alkaline medium, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield highly functionalized pyrazolidinone derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide has a wide range of scientific research applications, including:
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
- 2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate
Uniqueness
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H17N3O2 |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
2-(3-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(18-14-7-3-1-4-8-14)11-13-12-20(19-17(13)22)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,21)(H,19,22) |
Clé InChI |
DINNCXJKHRQUEV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NN1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
![N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14940973.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940976.png)
![2-Amino-5-methyl-6-phenethyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B14940979.png)

![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)

![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B14941019.png)
![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)

![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)

